molecular formula C14H12FN3O2S B7548897 N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No. B7548897
M. Wt: 305.33 g/mol
InChI Key: BZJNJLGHBZHZEC-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, also known as FP-3, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. FP-3 has been shown to inhibit the activity of a protein called PIM kinase, which is involved in the regulation of cell growth and survival.

Mechanism of Action

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide inhibits the activity of PIM kinase by binding to its ATP-binding site, which prevents the kinase from phosphorylating its substrate proteins. PIM kinase is involved in the regulation of various cellular processes, such as cell cycle progression, apoptosis, and cell metabolism. By inhibiting PIM kinase, N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been shown to have a selective inhibitory effect on PIM kinase, with minimal effects on other kinases. This selectivity is important for reducing potential side effects and increasing the specificity of the drug. N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has also been shown to have good oral bioavailability and pharmacokinetic properties, which are important for its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several advantages for lab experiments, such as its selectivity for PIM kinase, good oral bioavailability, and pharmacokinetic properties. However, N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide also has some limitations, such as its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, such as:
1. Further preclinical studies to determine the safety and efficacy of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide in different types of cancer.
2. Clinical trials to evaluate the potential use of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide in cancer treatment.
3. Development of new analogs of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide with improved selectivity and potency.
4. Investigation of the potential use of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide in combination with other cancer treatments.
5. Studies to determine the mechanism of resistance to N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide and the development of strategies to overcome resistance.
In conclusion, N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a small molecule inhibitor that has shown potential for use in cancer treatment. Its selective inhibition of PIM kinase and good pharmacokinetic properties make it a promising candidate for further preclinical and clinical studies. Future research on N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide should focus on improving its selectivity and potency, evaluating its safety and efficacy in humans, and investigating its potential use in combination with other cancer treatments.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves several steps, including the reaction of 5-fluoro-2-methylphenylamine with 3-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the reaction of the resulting intermediate with sulfonamide. The final product is obtained through purification and characterization by various analytical techniques, such as NMR and mass spectrometry.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been studied for its potential use in cancer treatment, as PIM kinase is known to be overexpressed in various types of cancer. In preclinical studies, N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-9-4-5-10(15)7-12(9)18-21(19,20)13-8-17-14-11(13)3-2-6-16-14/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJNJLGHBZHZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

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